First-in-Class IMP1 Inhibitor: BTYNB Identified from 160,000-Compound Screen with c-Myc mRNA Binding IC50 of 5 μM
BTYNB is the first reported small-molecule inhibitor of IMP1, identified from a fluorescence anisotropy-based screen of 160,000 compounds [1]. It inhibits IMP1 binding to c-Myc mRNA with an IC50 of 5 μM . In contrast, the IMP1 inhibitor 7773 inhibits IGF2BP1 binding to Kras RNA with an IC50 of 30 μM, a 6-fold weaker potency in a distinct assay context .
| Evidence Dimension | IMP1/IGF2BP1 RNA binding inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5 μM (IMP1 binding to c-Myc mRNA) |
| Comparator Or Baseline | 7773: IC50 = 30 μM (IGF2BP1 binding to Kras RNA) |
| Quantified Difference | BTYNB exhibits 6-fold lower IC50 (higher potency) in its respective assay |
| Conditions | Fluorescence anisotropy assay; c-Myc mRNA for BTYNB; Kras RNA for 7773 |
Why This Matters
BTYNB's superior potency in its validated binding assay supports its selection as the benchmark IMP1 inhibitor for mechanistic studies.
- [1] Mahapatra L, et al. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. Transl Oncol. 2017;10(5):818-827. View Source
